Dales - 132930-82-6

Dales

Catalog Number: EVT-267317
CAS Number: 132930-82-6
Molecular Formula: C32H44N6O9
Molecular Weight: 656.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enkephalin-leu, ala(2)-ser(6)- is active at the delta (non-complexed) opioid receptor.
Source

Dales compounds are predominantly sourced from plants, where they are produced as secondary metabolites. These metabolites play crucial roles in plant defense mechanisms and can exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The biosynthesis of these compounds typically occurs through metabolic pathways such as the shikimate pathway and the phenylpropanoid pathway, which are integral to the production of phenolic compounds in plants .

Classification

Dales can be classified into several categories based on their molecular structure and functional groups. Common classifications include:

  • Phenolic Compounds: Characterized by the presence of one or more hydroxyl groups attached to a benzene ring.
  • Flavonoids: A subclass of phenolic compounds known for their antioxidant properties.
  • Tannins: Polyphenolic compounds that can precipitate proteins and are often involved in plant defense.
Synthesis Analysis

The synthesis of Dales involves various methods that can be categorized into natural extraction and synthetic approaches.

Methods

  1. Natural Extraction:
    • Compounds are extracted from plant materials using solvents such as ethanol, methanol, or water. This method preserves the natural structure and activity of the compounds.
  2. Synthetic Methods:
    • Chemical synthesis can be performed through organic reactions, often involving coupling reactions or cyclization processes to create complex structures.
    • Biotechnological approaches, including fermentation with specific microorganisms, can also yield Dales.

Technical Details

The extraction process typically involves:

  • Maceration: Soaking plant material in solvent to dissolve desired compounds.
  • Filtration: Removing solid residues from the liquid extract.
  • Concentration: Evaporating the solvent under reduced pressure to obtain concentrated extracts.

Synthetic methods may employ techniques such as:

  • Refluxing: Heating reactants in a solvent to facilitate reactions.
  • Chromatography: Used for purification of synthesized compounds.
Molecular Structure Analysis

Structure

  • General Structure: Most Dales exhibit a benzene ring with hydroxyl groups attached at various positions.
  • Data: For example, flavonoids typically have a C6-C3-C6 structure where two aromatic rings are connected by a three-carbon chain.
Chemical Reactions Analysis

Dales undergo numerous chemical reactions that contribute to their biological activity.

Reactions

  1. Oxidation: Many Dales can undergo oxidation reactions, leading to the formation of reactive oxygen species that contribute to their antioxidant activity.
  2. Hydrolysis: Some compounds can be hydrolyzed to release active phenolic components.
  3. Condensation Reactions: These reactions form larger polyphenolic structures from smaller units, enhancing their functional properties.

Technical Details

The reactivity of Dales is influenced by factors such as pH, temperature, and the presence of catalysts. For instance, flavonoids can react with free radicals due to their ability to donate hydrogen atoms.

Mechanism of Action

The mechanism by which Dales exert their biological effects is multifaceted and often involves interaction with cellular targets.

Process

  1. Antioxidant Activity: Dales scavenge free radicals, reducing oxidative stress in cells.
  2. Enzyme Inhibition: Many Dales inhibit enzymes related to inflammation and metabolism, such as cyclooxygenase and lipoxygenase.
  3. Gene Regulation: Certain compounds can modulate gene expression related to stress responses and metabolic pathways.

Data

Research indicates that Dales may influence signaling pathways associated with cell survival and apoptosis through these mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dales vary widely but generally include:

Physical Properties

  • Solubility: Many Dales are soluble in organic solvents but less so in water.
  • Melting Points: Vary based on molecular weight and structure; generally higher for more complex polyphenols.

Chemical Properties

  • Stability: Some Dales are sensitive to light and heat, which can lead to degradation.
  • Reactivity: Highly reactive towards oxidizing agents due to available hydroxyl groups.

Relevant data includes solubility profiles in various solvents and stability under different environmental conditions .

Applications

Dales have significant applications across various fields:

  1. Nutraceuticals: Used for their health benefits, including anti-inflammatory and antioxidant effects.
  2. Pharmaceuticals: Investigated for potential therapeutic uses against chronic diseases such as cancer and cardiovascular disorders.
  3. Cosmetics: Incorporated for their skin-protective properties due to antioxidant activity.
  4. Food Industry: Used as natural preservatives due to antimicrobial properties.
Historical Context and Theoretical Evolution of Dales in Neurochemical Research

Emergence of Dale's Principle in Synaptic Transmission Studies

The foundational concept now known as Dale's Principle originated not as a formalized doctrine, but as a cautious pharmacological observation by Sir Henry Hallett Dale in his 1934 Walter Ernest Dixon Memorial Lecture. Examining neurotransmitter specificity in peripheral neurons, Dale noted: "It is to be noted, further, that in the cases for which direct evidence is already available, the phenomena of regeneration appear to indicate that the nature of the chemical function, whether cholinergic or adrenergic, is characteristic for each particular neurone, and unchangeable" [1]. This statement reflected Dale's interest in whether peripheral neurotransmitter identity might predict central synaptic actions, posing a scientifically provocative question: "When we are dealing with two different endings of the same sensory neurone... can we suppose that the discovery and identification of a chemical transmitter... would furnish a hint as to the nature of the transmission process at a central synapse?" [1] [8].

The term "Dale's Principle" itself was coined two decades later by Sir John Eccles in 1954, who formalized it as: "In conformity with Dale's principle (1934, 1952) that the same chemical transmitter is released from all the synaptic terminals of a neurone" [1]. This interpretation emerged during the intense scientific debate between proponents of chemical versus electrical transmission mechanisms in the central nervous system. Eccles, initially a staunch advocate of electrical transmission, had converted to chemical transmission theory following his own electrophysiological experiments on spinal cord inhibition. His invocation of Dale's name carried substantial authority, cementing the principle within mid-20th century neuroscience despite Dale's own more nuanced biochemical perspective [8].

The principle gained particular traction due to its alignment with emerging neurochemical classification systems. Neurons were increasingly categorized as "cholinergic" or "adrenergic" based on their principal neurotransmitter, enabling pharmacological dissection of neural circuits. For example, spinal motoneurons releasing acetylcholine at neuromuscular junctions were presumed to release the same transmitter at their central synapses with Renshaw cells—a functionally significant extrapolation that guided experimental approaches to synaptic physiology [1] [3].

Table 1: Key Historical Milestones in Dale's Principle Development

YearKey EventPrimary Contributors
1934Dale proposes metabolic unity of neurons in Dixon Memorial LectureHenry Hallett Dale
1935Dale's lecture published in Proceedings of the Royal Society of MedicineHenry Hallett Dale
1954Term "Dale's Principle" first used in physiological literatureJohn Eccles
1976Eccles revises principle to include "or substances"John Eccles
2000Definitive evidence of differential release at separate sitesSulzer and Rayport

Role of Dales in Early Neurotransmitter Co-localization Debates

The original formulation of Dale's Principle became central to mid-20th century debates about neurotransmitter co-localization due to its ambiguous interpretation. Eccles's 1954 phrasing implied that a neuron released only one neurotransmitter at all terminals, creating a scientific paradigm often summarized as "one neuron, one transmitter." This strict interpretation faced early challenges from pharmacological observations that resisted mono-transmitter explanations. Notably, Dale himself had documented atropine-resistant effects of vagus nerve stimulation on gut motility and vascular tone as early as 1930, suggesting possible peptidergic co-transmission alongside acetylcholine [2].

The emergence of cotransmission evidence in the 1960s-1970s created significant tension with the prevailing neurochemical orthodoxy. Geoffrey Burnstock's 1976 paper provocatively titled "Do some nerve cells release more than one transmitter?" systematically documented ATP co-released with noradrenaline in sympathetic nerves and with acetylcholine in parasympathetic nerves, fundamentally challenging the "one neuron, one transmitter" doctrine [5]. Similarly, Hökfelt's immunohistochemical studies revealed neuropeptide coexistence with classical neurotransmitters in central neurons, suggesting chemical complexity far beyond Dale's original cholinergic/adrenergic dichotomy [1] [4].

Eccles himself addressed these challenges in 1976 by revising his definition: "I proposed that Dale's Principle be defined as stating that at all the axonal branches of a neurone, there was liberation of the same transmitter substance or substances" [1]. The critical addition of "or substances" accommodated cotransmission while preserving the principle's core concept of neuronal metabolic unity. This revision maintained Dale's original insight about consistent signaling across all terminals of a neuron while acknowledging that this signaling could involve multiple chemical messengers [1] [4].

The debates crystallized important distinctions between:

  • Cotransmission: Release of multiple neurotransmitters from the same neuron
  • Corelease: Liberation of transmitters from the same synaptic vesicles
  • Colocalization: Presence of multiple neurotransmitters within one neuron

These distinctions revealed that Dale's Principle primarily concerned consistency across terminals rather than limiting neurotransmitter diversity per neuron—a crucial clarification in neurotransmitter classification systems [4] [10].

Table 2: Evolution of Dale's Principle Interpretations

EraInterpretationScientific Context
1930s-1950sMetabolic unity suggests same transmitter at all terminalsOnly two known neurotransmitters (ACh, NA)
1954-1970s"One neuron, one transmitter" orthodoxySimplified neurochemical classification schemes
Post-1976Same set of transmitters at all terminalsCotransmission evidence accumulates
Modern eraSame vesicular transporters determine release profileMolecular identification of vesicular machinery

Paradigm Shifts: From Monofunctional to Multiplex Axon Hypotheses

The validation of neurotransmitter co-localization catalyzed a fundamental paradigm shift from Dale's original concept of biochemical uniformity toward modern "multiplex axon" hypotheses. This transition unfolded through three key developments:

  • Cotransmission Evidence: By the 1980s, multiple neuronal systems demonstrated obligatory cotransmission. Sympathetic nerves were shown to co-release noradrenaline with ATP and neuropeptide Y; parasympathetic nerves released acetylcholine with vasoactive intestinal peptide (VIP); and sensory-motor nerves utilized substance P with calcitonin gene-related peptide (CGRP). Ultrastructural studies confirmed that these transmitters could even colocalize within the same large granular vesicles, indicating corelease potential [5] [10]. This fundamentally refuted the notion that neurons operate with single-transmitter specificity.

  • Differential Release Mechanisms: Research revealed that classical transmitters (e.g., glutamate, GABA) are typically packaged in small synaptic vesicles (SSVs) clustered at active zones, while neuropeptides reside in large dense-core vesicles (LDCVs) distributed throughout the terminal. SSVs undergo rapid Ca²⁺-dependent exocytosis during low-frequency firing, whereas LDCVs require higher-frequency stimulation for mobilization and release. This creates frequency-dependent neurotransmitter profiles from the same neuron—effectively allowing neural coding through transmitter selection [4] [7]. For example, hippocampal mossy fibers predominantly release glutamate at low activity levels but corelease GABA during high-frequency bursts associated with epileptiform activity.

  • Target-Specific Signaling: Sulzer and Rayport's landmark 2000 study demonstrated that dopamine neurons could release glutamate at separate synaptic sites from dopamine release sites, challenging even the revised "same set" interpretation of Dale's Principle [1]. Similarly, in crustacean nervous systems, projection neurons differentially released GABA and the peptide proctolin from distinct terminals targeting different ganglion regions. These findings supported the concept of "biochemical plasticity," where neurons could maintain distinct transmitter complements in different axon branches based on local signaling requirements [4] [7].

The functional implications of these paradigm shifts are profound:

  • Computational Complexity: Co-released transmitters can act synergistically (e.g., ATP potentiating noradrenaline vasoconstriction) or antagonistically (e.g., VIP enhancing acetylcholine's salivary effects through vasodilation) [2] [5].
  • Temporal Dynamics: Fast-acting transmitters (glutamate, ATP) mediate immediate responses while cotransmitted neuropeptides induce slow, modulatory effects enabling time-integrated signaling.
  • Pathological Significance: Transmitter identity plasticity occurs in development, aging, and disease—sympathetic nerves switch from noradrenergic to cholinergic phenotypes after target injury, while epilepsy induces transient GABA expression in dentate granule cells [4] [7] [10].

Table 3: Documented Neurotransmitter Co-localization in Neural Systems

Neural SystemCo-localized TransmittersFunctional Significance
Sympathetic NervesNoradrenaline + ATP + NPYVasoconstriction synergy
Parasympathetic NervesAcetylcholine + VIPBlood flow regulation in salivary glands
Sensory-Motor NervesSubstance P + CGRPNeurogenic inflammation
Hippocampal Mossy FibersGlutamate + GABA (transient)Seizure modulation, developmental plasticity
Striatal GABA NeuronsGABA + Opioid peptides/Substance PMotor pathway selection
Ventral Tegmental NeuronsDopamine + Glutamate/GABAReward processing complexity

The theoretical evolution from Dale's original concept to modern multiplex signaling models illustrates neuroscience's ongoing reconciliation of biochemical unity principles with demonstrated signaling diversity. While Dale's fundamental insight about neuronal metabolic specialization remains valid, contemporary research emphasizes that this specialization encompasses precisely regulated multimessenger systems rather than single-transmitter constraints. This paradigm shift continues to reshape understanding of neural coding, synaptic plasticity, and pharmacological interventions in neurological disorders [1] [4] [10].

Properties

CAS Number

132930-82-6

Product Name

Dales

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C32H44N6O9

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C32H44N6O9/c1-18(2)13-24(30(44)38-26(17-39)32(46)47)37-31(45)25(15-20-7-5-4-6-8-20)36-27(41)16-34-28(42)19(3)35-29(43)23(33)14-21-9-11-22(40)12-10-21/h4-12,18-19,23-26,39-40H,13-17,33H2,1-3H3,(H,34,42)(H,35,43)(H,36,41)(H,37,45)(H,38,44)(H,46,47)/t19-,23+,24+,25+,26+/m1/s1

InChI Key

XEKYMJYXJCEDGQ-DDFGHHCKSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Solubility

Soluble in DMSO

Synonyms

2-Ala-6-Ser-Leu-enkephalin
DALES
enkephalin-Leu, Ala(2)-Ser(6)-
enkephalin-leucine, alanyl(2)-serine(6)-
Leu-enkephalin, Ala(2)-Ser(6)-

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.